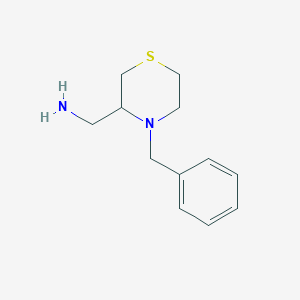
(4-Benzylthiomorpholin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylthiomorpholin-3-yl)methanamine is a useful research compound. Its molecular formula is C12H18N2S and its molecular weight is 222.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antidepressant-like Activity
(4-Benzylthiomorpholin-3-yl)methanamine derivatives have been studied for their potential as antidepressants. Specifically, certain derivatives designed as "biased agonists" of serotonin 5-HT1A receptors have shown robust antidepressant-like activity. One such compound, identified as NLX-204, displayed high selectivity and efficacy in preliminary in vivo studies, suggesting its promise as an antidepressant drug candidate (Sniecikowska et al., 2019).
2. Anticonvulsant Properties
Research has indicated that certain derivatives of this compound possess significant anticonvulsant properties. A study involving the synthesis and characterization of heterocyclic schiff bases of 3-aminomethyl pyridine, which is structurally related, showed promising results in protecting against seizures in various models, highlighting its potential as an anticonvulsant agent (Pandey & Srivastava, 2011).
3. Antimicrobial Applications
Compounds similar to this compound have been synthesized and shown variable degrees of antimicrobial activity. These studies include the synthesis of derivatives like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited antibacterial and antifungal activities (Visagaperumal et al., 2010).
4. Catalytic Applications
Derivatives of this compound have been utilized in catalysis, particularly in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes derived from compounds structurally related to this compound have been used effectively in the transfer hydrogenation of acetophenone derivatives, demonstrating high efficiency and selectivity (Karabuğa et al., 2015).
5. Cytotoxic Agents in Cancer Therapy
Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, such as N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, have shown promising results in inhibiting cancer cell growth, suggesting their potential application in cancer therapy (Ramazani et al., 2014).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by (4-Benzylthiomorpholin-3-yl)methanamine are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.
Propiedades
IUPAC Name |
(4-benzylthiomorpholin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVCBDDTRSTVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1CC2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
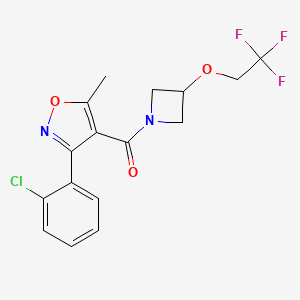
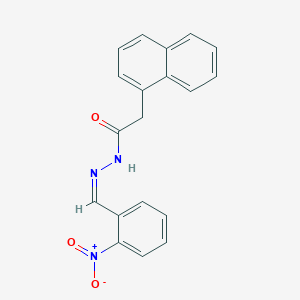
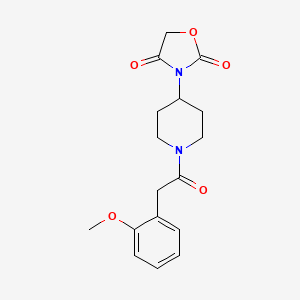
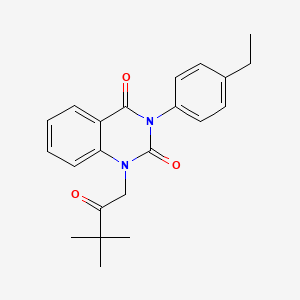


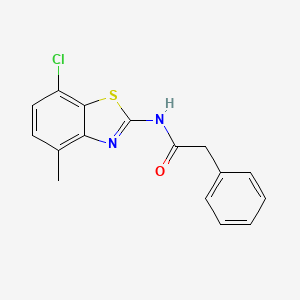
![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

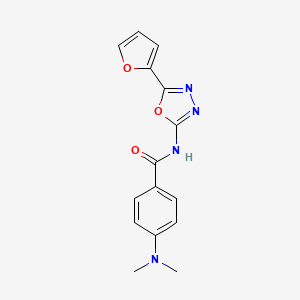
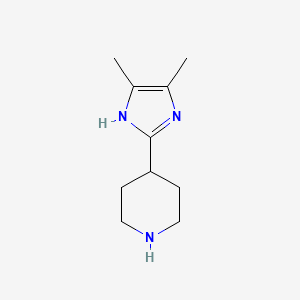
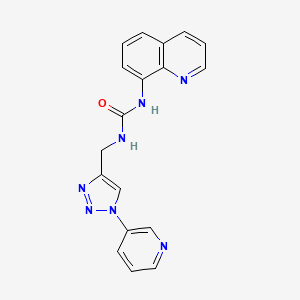
![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)
![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)
